molecular formula C10H17FO B13286974 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde

Cat. No.: B13286974
M. Wt: 172.24 g/mol
InChI Key: PUVRLIRBLNVJQN-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C10H17FO. It is characterized by the presence of a cycloheptane ring substituted with a fluoroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptane, which undergoes a series of reactions to introduce the fluoroethyl group and the aldehyde functional group.

    Formylation: The aldehyde group is introduced via formylation reactions, often using reagents like formic acid or its derivatives under controlled conditions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These methods often include the use of catalysts and specific temperature and pressure conditions to enhance the efficiency of the reactions.

Chemical Reactions Analysis

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde and fluoroethyl groups.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde exerts its effects depends on its interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluoroethyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cycloheptane-1-carbaldehyde: Lacks the fluoroethyl group, resulting in different reactivity and applications.

    1-(2-Chloroethyl)cycloheptane-1-carbaldehyde: Contains a chloroethyl group instead of a fluoroethyl group, leading to different chemical properties and reactivity.

    1-(2-Fluoroethyl)cyclohexane-1-carbaldehyde: Has a cyclohexane ring instead of a cycloheptane ring, affecting its structural and chemical characteristics.

Biological Activity

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its cytotoxicity, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a cycloheptane ring with a carbaldehyde functional group and a fluorinated ethyl substituent. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Cytotoxicity

Cytotoxicity studies have indicated that this compound exhibits varying degrees of toxicity against different cancer cell lines. For instance, in vitro assays have shown that compounds with similar structures demonstrate IC50 values ranging from 5 µM to 22 µM against HepG2 and MCF-7 cell lines, indicating significant antiproliferative effects .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
This compoundHepG2TBD
Compound 16fHepG26.19
Compound 16fMCF-75.10
DoxorubicinHepG27.94

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay, where it exhibited moderate scavenging activity compared to standard antioxidants such as ascorbic acid . The mechanism behind this activity may involve the stabilization of free radicals through electron donation.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH IC50 (mg/mL)
This compoundTBD
Ascorbic Acid0.1

The biological activity of fluorinated compounds often correlates with their ability to interact with cellular targets such as enzymes or receptors involved in proliferation and oxidative stress pathways. Preliminary studies suggest that this compound may induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

Case Studies

Recent research has highlighted the importance of fluorinated compounds in drug design. For example, modifications similar to those seen in this compound have been shown to enhance the efficacy of existing chemotherapeutics by improving their pharmacokinetic profiles .

One notable study demonstrated that a derivative with a similar structure exhibited enhanced cytotoxicity against colorectal cancer cells, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .

Properties

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

IUPAC Name

1-(2-fluoroethyl)cycloheptane-1-carbaldehyde

InChI

InChI=1S/C10H17FO/c11-8-7-10(9-12)5-3-1-2-4-6-10/h9H,1-8H2

InChI Key

PUVRLIRBLNVJQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CCF)C=O

Origin of Product

United States

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